N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-16-3-4-18(17(21)7-16)26-12-19(25)24-9-13-6-15(11-23-8-13)14-2-1-5-22-10-14/h1-8,10-11H,9,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOOCYZMTSBBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” typically involves the following steps:
Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of the dichlorophenoxy group: The dichlorophenoxy acetamide can be introduced via a nucleophilic substitution reaction.
Final coupling: The bipyridine intermediate is then coupled with the dichlorophenoxy acetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions can occur, potentially affecting the dichlorophenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” would depend on its specific application. For instance, as a ligand, it may interact with metal ions to form stable complexes. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Observations :
- Bipyridine vs. Monopyridine: The bipyridine group in the target compound may enhance binding affinity to metal ions or aromatic receptors compared to monopyridine analogs like Compound 533 .
- Phenoxy vs. Phenyl: Phenoxy-containing analogs (e.g., Compound 3) exhibit stronger COX-2 inhibition than phenyl-substituted derivatives (e.g., 70e) due to improved electron-withdrawing effects .
- Heterocyclic Substitutions : Benzothiazole or isoindoline substitutions (as in ) often correlate with antibacterial or histone deacetylase (HDAC) inhibitory activity, suggesting divergent applications compared to bipyridine-based compounds.
Physicochemical Properties
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a dichlorophenoxyacetamide structure. Its chemical formula is , with notable properties such as:
- Molecular Weight : 359.22 g/mol
- Solubility : Varies based on solvent polarity
- Stability : Stable under standard laboratory conditions
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in cancer progression and viral replication.
Target Enzymes
- Protein Kinases : Inhibition of kinases involved in cell signaling pathways.
- Viral Proteins : Potential inhibition of viral replication processes.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, it has shown promising results against various cancer cell lines:
These findings suggest that this compound may possess significant anticancer properties, comparable to established chemotherapeutics.
Antiviral Activity
In addition to its anticancer effects, the compound has been investigated for its antiviral properties. It appears to inhibit viral replication at early stages post-uncoating, affecting the synthesis of viral RNA.
Case Study: Picornaviruses
A study demonstrated that this compound inhibited plaque formation in multiple picornavirus strains, indicating its potential as an antiviral agent.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized various derivatives of oxadiazole compounds and tested their efficacy against cancer cell lines. This compound exhibited an IC50 value lower than many control drugs, highlighting its effectiveness in inhibiting cancer cell growth .
Study 2: Viral Inhibition
Another investigation focused on the compound's ability to inhibit viral replication in vitro. The results showed a significant reduction in viral load across several tested strains, suggesting a robust antiviral mechanism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
